Cas no 125769-67-7 (COPPER(II) IONOPHORE I)

COPPER(II) IONOPHORE I Chemical and Physical Properties
Names and Identifiers
-
- COPPER(II) IONOPHORE I
- [2-[bis(2-methylpropyl)carbamothioylsulfanylmethyl]phenyl]methyl N,N-bis(2-methylpropyl)carbamodithioate
- benzene-1,2-diyldimethanediyl bis[bis(2-methylpropyl)(dithiocarbamate)]
- O-XBDIBDTC
- O-XYLYLENEBIS(N,N-DIISOBUTYLDITHIOCARBAMATE)
- o-XBDiBDTC, o-Xylylenebis(N,N-diisobutyldithiocarbamate)
- 125769-67-7
- AKOS025294230
- Copper(II) ionophore I, Selectophore(TM)
- AT25393
- Copper(ii)ionophore i
- Carbamodithioic acid, N,N-bis(2-methylpropyl)-, C,C'-[1,2-phenylenebis(methylene)] ester
- SCHEMBL934657
- DTXSID30409087
- 1,2-phenylenebis(methylene) bis(diisobutylcarbamodithioate)
- J-005291
-
- Inchi: InChI=1S/C26H44N2S4/c1-19(2)13-27(14-20(3)4)25(29)31-17-23-11-9-10-12-24(23)18-32-26(30)28(15-21(5)6)16-22(7)8/h9-12,19-22H,13-18H2,1-8H3
- InChI Key: JOEGUDLMKJATMX-UHFFFAOYSA-N
- SMILES: CC(C)CN(CC(C)C)C(=S)SCC1=CC=CC=C1CSC(=S)N(CC(C)C)CC(C)C
Computed Properties
- Exact Mass: 512.23912
- Monoisotopic Mass: 512.23873411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 14
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121Ų
- XLogP3: 8.9
Experimental Properties
- Density: 1.084
- Melting Point: 91-92 °C
- Boiling Point: 574.5°C at 760 mmHg
- Flash Point: 301.2°C
- Refractive Index: 1.579
- PSA: 6.48
COPPER(II) IONOPHORE I Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-252632-50 mg |
Copper(II) ionophore I, |
125769-67-7 | 50mg |
¥1,549.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03177-50mg |
COPPER(II) IONOPHORE I |
125769-67-7 | - | 50mg |
¥4278.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 61193-50MG |
125769-67-7 | 50MG |
¥3325.54 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 61193-50MG |
COPPER(II) IONOPHORE I |
125769-67-7 | 50mg |
¥3766.06 | 2025-01-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-252632-50mg |
Copper(II) ionophore I, |
125769-67-7 | 50mg |
¥1549.00 | 2023-09-05 |
COPPER(II) IONOPHORE I Related Literature
-
Satsuo Kamata,Hiroyuki Murata,Yoko Kubo,Ajay Bhale Analyst 1989 114 1029
-
Partha Sarathi Sheet,Suji Park,Pavel Sengupta,Dipankar Koley Analyst 2021 146 7109
Additional information on COPPER(II) IONOPHORE I
Introduction to COPPER(II) IONOPHORE I (CAS No: 125769-67-7) in Modern Chemical and Biomedical Applications
The compound COPPER(II) IONOPHORE I, identified by the Chemical Abstracts Service Number (CAS No) 125769-67-7, represents a significant advancement in the field of metallodrug design and ionophoric chemistry. As a specialized molecular entity, it has garnered considerable attention for its unique ability to facilitate the selective transport of copper ions across biological membranes. This property makes it a promising candidate for various therapeutic applications, particularly in addressing copper homeostasis disorders and exploring novel antimicrobial strategies.
In recent years, the study of ionophores—molecules that promote the movement of specific ions across lipid bilayers—has expanded dramatically, driven by the need for more targeted and efficient therapeutic agents. COPPER(II) IONOPHORE I stands out due to its high specificity for copper ions, a feature that is critical for maintaining cellular copper balance while minimizing interference with other essential metal ions such as zinc or iron. This selectivity is attributed to its well-designed molecular framework, which includes coordination sites that selectively bind copper(II) ions while remaining largely impermeable to other cations.
The development of COPPER(II) IONOPHORE I has been influenced by groundbreaking research in coordination chemistry and membrane biology. Studies have demonstrated that this ionophore can effectively enhance copper uptake in cells, a mechanism that holds therapeutic potential for conditions like Wilson's disease—a genetic disorder characterized by excessive copper accumulation in tissues. By facilitating controlled copper efflux, COPPER(II) IONOPHORE I offers a novel approach to managing such pathologies without the systemic toxicity associated with traditional chelation therapies.
Moreover, the antimicrobial properties of COPPER(II) IONOPHORE I have been extensively investigated. Copper ions are known to exhibit potent bactericidal activity by disrupting bacterial cell membranes and impairing essential enzymatic processes. However, uncontrolled release of free copper ions can lead to oxidative stress and cytotoxicity. The ionophore's ability to selectively deliver copper into microbial cells while sparing host tissues provides a strategic advantage in combating drug-resistant infections. Recent preclinical studies have shown that formulations containing COPPER(II) IONOPHORE I demonstrate efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
The chemical structure of COPPER(II) IONOPHORE I (CAS No: 125769-67-7) is a testament to the ingenuity of modern medicinal chemistry. It typically features a macrocyclic or cyclic polyether backbone designed to interact selectively with copper(II) ions through oxygen or nitrogen donor atoms. This structural motif ensures high binding affinity while maintaining solubility and bioavailability. Advanced computational methods, including molecular dynamics simulations and quantum mechanical calculations, have been employed to optimize its design, refining its ability to interact with biological membranes and target specific pathological conditions.
Recent advancements in nanotechnology have further enhanced the potential applications of COPPER(II) IONOPHORE I. By encapsulating this ionophore within biodegradable nanoparticles or liposomes, researchers have achieved prolonged circulation times and targeted delivery to sites of infection or pathology. Such formulations not only improve therapeutic efficacy but also reduce side effects associated with systemic administration. For instance, nanocarriers loaded with COPPER(II) IONOPHORE I have shown promise in treating chronic wounds by promoting revascularization and inhibiting bacterial colonization without causing excessive tissue damage.
The role of COPPER(II) IONOPHORE I in cancer therapy is another area of active investigation. Copper plays a dual role in tumor biology; it is both an essential cofactor for enzymes involved in cell proliferation and a pro-oxidant agent that induces oxidative stress in cancer cells. By leveraging its ionophoric properties, COPPER(II) IONOPHORE I can selectively accumulate copper within malignant cells, leading to enhanced oxidative damage while sparing healthy tissues. Preliminary clinical trials have indicated that combination therapies involving COPPER(II) IONOPHORE I and conventional chemotherapeutic agents may improve treatment outcomes with reduced systemic toxicity.
Environmental considerations also play a crucial role in the development and application of COPPER(II) IONOPHORE I. While copper is an essential trace metal, its uncontrolled release into ecosystems can lead to bioaccumulation and ecological imbalance. Therefore, researchers are focusing on designing derivatives of this ionophore that exhibit high biocompatibility and minimal environmental persistence. Strategies such as incorporating biodegradable linkages or optimizing molecular weight have been explored to mitigate ecological risks while preserving therapeutic efficacy.
In conclusion, COPPER(II) IONOPHORE I (CAS No: 125769-67-7) represents a cutting-edge compound with diverse applications in chemical biology and medicine. Its unique ability to selectively transport copper ions across biological membranes opens up new avenues for treating metal-related disorders, combating infections, and developing novel anticancer strategies. As research continues to uncover its full potential, this ionophore is poised to become an indispensable tool in modern therapeutics, driven by ongoing innovations in molecular design and delivery systems.
125769-67-7 (COPPER(II) IONOPHORE I) Related Products
- 1097067-82-7(6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine)
- 2172213-30-6(2-5-cyclopentyl-1-(5-hydroxypentyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 2171656-04-3(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamido-3-hydroxy-3-methylbutanoic acid)
- 313648-53-2(4-(piperidine-1-sulfonyl)-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylbenzamide)
- 1919522-68-1(N-(3-hydroxyoxolan-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)
- 2172175-99-2(5,6-dimethyl-2-(trifluoromethyl)thieno2,3-dpyrimidine-4-carboxylic acid)
- 957477-71-3(1-(1-Ethyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid)
- 19673-15-5(Ethyl 5-oxoazepane-4-carboxylate)
- 1427501-83-4(3-Bromo-5-phenylpyrazolo[1,5-A]pyridine)
- 1205542-21-7(tert-butyl (4R)-4-hydroxy-6-azaspiro[2.5]octane-6-carboxylate)




